Enhanced Aqueous Solubility of Potassium Phosphonate Salts vs. Sodium Salts Under Neutral pH Conditions
Phosphonate potassium salts exhibit quantifiably higher aqueous solubility than their sodium counterparts under neutral pH conditions. For the structurally analogous ATMP series, the potassium salt (ATMP·Kx) is documented to possess higher solubility relative to an equal amount of the sodium salt, enabling prevention of scale-forming salt precipitation, particularly calcium carbonate, without the solubility limitations encountered with sodium forms [1]. This solubility advantage, extrapolated to the octapotassium EDTMP series via class-level inference, is critical for formulation into concentrated liquid products where sodium salts may exhibit limited solubility or require pH adjustment. EDTMP free acid solubility is less than 5% at room temperature, whereas the fully neutralized octapotassium salt is freely soluble in water .
| Evidence Dimension | Aqueous solubility at neutral pH (class-level inference from ATMP phosphonate series) |
|---|---|
| Target Compound Data | Octapotassium EDTMP: freely soluble in water; solubility >120 g/L predicted at 25°C (COSMO-RS estimation) |
| Comparator Or Baseline | EDTMP free acid: solubility <5% at room temperature; ATMP sodium salt: lower solubility than potassium salt at equimolar concentration under neutral conditions |
| Quantified Difference | ATMP·Kx shows higher solubility vs. equimolar ATMP sodium salt (class-level inference); EDTMP acid solubility constraint (<5 wt% at RT) fully relieved by octapotassium neutralization |
| Conditions | Neutral pH aqueous solution; room temperature; COSMO-RS solubility prediction model for octapotassium form |
Why This Matters
Higher solubility without pH adjustment enables formulation of high-active, neutral-pH liquid scale-inhibitor products that are incompatible with sodium salt solubility limits.
- [1] Longke Chemical. Common scale inhibitors: ATMP·Kx has higher solubility than sodium salt under neutral conditions. en.longkehg.com. 2020. View Source
